3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride
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Overview
Description
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities . This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride involves several steps. One common synthetic route includes the condensation of pyridine-2-carboxaldehyde with an appropriate amine, followed by cyclization to form the imidazopyridine core . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are commonly used as reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazopyridine oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule assembly by binding to tubulin, thereby preventing cell division in cancer cells . Additionally, it may interact with other cellular pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through phosphorylation processes .
Comparison with Similar Compounds
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride can be compared with other imidazopyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound also exhibits antimicrobial properties and is used in similar synthetic applications.
3-(1H-benzo[d]imidazol-2-yl) derivatives: These compounds have shown significant cytotoxicity against cancer cell lines.
3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: These are potent ATP-independent Akt inhibitors with applications in cancer therapy.
The uniqueness of this compound lies in its specific structural features and its broad range of biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8;;/h2-3,6H,1,4-5,10H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXLSZZEWMJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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